7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including an ethyl group, two methyl groups, and a morpholinylmethyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Alkylation: Introduction of the ethyl and methyl groups to the purine core.
Nucleophilic Substitution: Attachment of the morpholinylmethyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.
Reduction: Reduction reactions could potentially modify the purine ring or the attached groups.
Substitution: The morpholinylmethyl group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine analogs.
Scientific Research Applications
7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine core might mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or enzyme activity. The morpholinylmethyl group could enhance its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Uniqueness
7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-4-19-10(9-18-5-7-22-8-6-18)15-12-11(19)13(20)17(3)14(21)16(12)2/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDTTYKVDVOEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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